molecular formula C17H17N3O2 B10992991 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B10992991
M. Wt: 295.34 g/mol
InChI Key: RZVHOXXSDXFAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE is a synthetic organic compound that features an indole moiety linked to a pyridine ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Linking the Indole to the Acetamide: The indole derivative is then reacted with chloroacetic acid to form the indole-acetic acid intermediate.

    Formation of the Pyridine Moiety: The pyridine ring is synthesized separately, often through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.

    Coupling Reaction: The indole-acetic acid intermediate is coupled with the pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-pyridine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in the active site of enzymes, while the pyridine ring can form hydrogen bonds with polar residues. This dual interaction can inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-METHYL-1H-INDOL-3-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE
  • 2-[(1-METHYL-1H-INDOL-5-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE
  • 2-[(1-METHYL-1H-INDOL-6-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE

Uniqueness

2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-(4-PYRIDYLMETHYL)ACETAMIDE is unique due to the specific positioning of the indole and pyridine rings, which can result in distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H17N3O2/c1-20-10-7-14-15(20)3-2-4-16(14)22-12-17(21)19-11-13-5-8-18-9-6-13/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

RZVHOXXSDXFAHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.